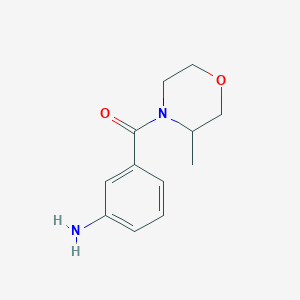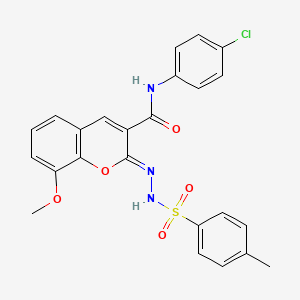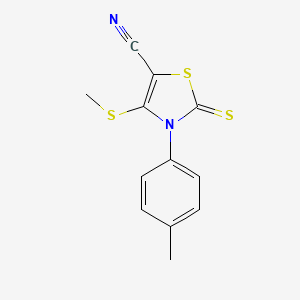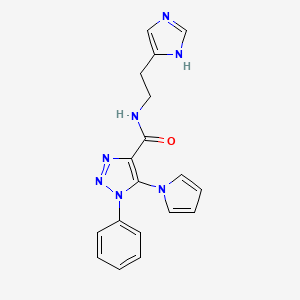methanone CAS No. 1114659-42-5](/img/structure/B2525544.png)
[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” has a molecular formula of C24H21NO3S . It is a complex organic compound that contains several functional groups, including a benzothiazinone group and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be predicted, such as its molecular weight (403.493 Da) and monoisotopic mass (403.124207 Da) . More specific properties, such as melting point, boiling point, and solubility, would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Overview of Related Research
Enzymatic Degradation of Organic Pollutants
- Research on the enzymatic treatment of various organic pollutants, including those with complex chemical structures, has shown promising results. Enzymes like laccases and peroxidases, in the presence of redox mediators, can efficiently degrade recalcitrant compounds found in industrial wastewater, potentially including compounds structurally related to the specified molecule (Husain & Husain, 2007).
Pharmacological Activities of Chemically Modified Natural Compounds
- Studies on paeonol and its derivatives, which share a structural motif of aromatic rings and methoxy groups similar to the target compound, have demonstrated a wide range of pharmacological effects. These include antibacterial, anti-inflammatory, and antioxidant activities, highlighting the potential for chemically complex molecules to possess diverse bioactivities (Wang et al., 2020).
Advanced Oxidation Processes for Drug Degradation
- The degradation of pharmaceutical compounds, such as acetaminophen, using advanced oxidation processes (AOPs) has been extensively studied. This research demonstrates the effectiveness of AOPs in breaking down complex organic molecules, which may include compounds with similar structural characteristics to the target molecule, into less harmful by-products (Qutob et al., 2022).
These findings, while not directly related to "4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone," illustrate the broader scientific interest in understanding the environmental fate, biological activity, and degradation mechanisms of complex organic molecules. The studies underscore the importance of exploring the multifaceted applications of such compounds in environmental and pharmaceutical contexts.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-16-8-11-19(14-17(16)2)25-15-23(24(26)18-9-12-20(29-3)13-10-18)30(27,28)22-7-5-4-6-21(22)25/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFXSAQTFQAVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2525461.png)
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}propanamide](/img/structure/B2525463.png)
![2-[[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2525466.png)

![3-Chloro-4-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2525468.png)




![Methyl 3-(((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzoate](/img/structure/B2525477.png)



![(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone](/img/structure/B2525484.png)